molecular formula C27H22ClF3N8O B560041 Radotinib dihydrochloride CAS No. 926037-85-6

Radotinib dihydrochloride

Cat. No.: B560041
CAS No.: 926037-85-6
M. Wt: 567.0 g/mol
InChI Key: OFOZBNJYMHWBEF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of radotinib dihydrochloride involves multiple steps, starting from the preparation of key intermediates. . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving rigorous quality control measures. The final product is obtained through crystallization and purification steps to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Radotinib dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

Mechanism of Action

Radotinib dihydrochloride exerts its effects by inhibiting the Bcr-Abl tyrosine kinase, a fusion protein resulting from the Philadelphia chromosome translocation. This inhibition blocks the constitutive enzymatic activity of Bcr-Abl, thereby preventing the proliferation of leukemic cells . Additionally, this compound inhibits the platelet-derived growth factor receptor, contributing to its anti-leukemic effects .

Comparison with Similar Compounds

Uniqueness of Radotinib Dihydrochloride: this compound is unique due to its high affinity for the Bcr-Abl tyrosine kinase and its effectiveness in patients who are resistant or intolerant to other inhibitors. It also offers a more affordable option for treatment in emerging geographic regions .

Properties

CAS No.

926037-85-6

Molecular Formula

C27H22ClF3N8O

Molecular Weight

567.0 g/mol

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyrazin-2-ylpyrimidin-2-yl)amino]benzamide;hydrochloride

InChI

InChI=1S/C27H21F3N8O.ClH/c1-16-3-4-18(9-23(16)37-26-33-6-5-22(36-26)24-13-31-7-8-32-24)25(39)35-20-10-19(27(28,29)30)11-21(12-20)38-14-17(2)34-15-38;/h3-15H,1-2H3,(H,35,39)(H,33,36,37);1H

InChI Key

OFOZBNJYMHWBEF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)N3C=C(N=C3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=NC=CN=C5.Cl.Cl

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=NC=CN=C5.Cl

Origin of Product

United States

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